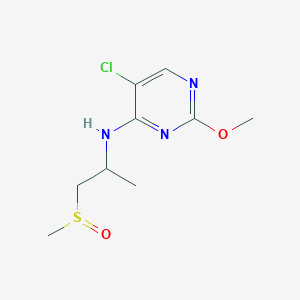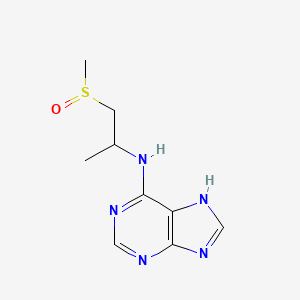![molecular formula C16H19ClN2O B6631498 N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine, also known as CQMA, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine is not fully understood. However, it has been shown to interact with DNA and inhibit protein kinase CK2, which is involved in cell proliferation and survival. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to interact with DNA and inhibit protein kinase CK2, which may have implications for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to have potential anticancer properties, which may be useful in cancer research. However, one limitation of using N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine in lab experiments is its potential toxicity, which may need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as an inhibitor of protein kinase CK2, which may have implications for cancer therapy. Additionally, further studies may be needed to determine the toxicity of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine and its potential as an anticancer agent.
Synthesemethoden
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been synthesized using different methods, including the Mannich reaction, reduction of the corresponding ketone, and reductive amination. The Mannich reaction involves the condensation of 5-chloro-8-hydroxyquinoline with formaldehyde and oxirane-2-carboxylic acid, followed by reduction with sodium borohydride. The reduction of the corresponding ketone involves the reduction of 5-chloro-8-oxoquinoline with sodium borohydride, followed by the Mannich reaction. Reductive amination involves the reaction of 5-chloro-8-oxoquinoline with 3-aminotetrahydrofuran in the presence of sodium triacetoxyborohydride.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinase CK2. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-19-16)10-18-8-5-12-6-9-20-11-12/h1-4,7,12,18H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUJLVMFUJVXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCNCC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)



![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)





![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)

